

# A Comparative Analysis of the Toxicity of Perrhenic Acid and Other Rhenium Compounds

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## Compound of Interest

Compound Name: *Perrhenic acid*

Cat. No.: *B083028*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of **perrhenic acid** and other common inorganic rhenium compounds, including ammonium perrhenate, potassium perrhenate, and rhenium heptoxide. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the relative toxicity of these compounds. The data presented is compiled from available safety data sheets and toxicological studies.

## Quantitative Toxicity Data

The acute oral toxicity of these rhenium compounds in rats is summarized in the table below. It is important to note that direct oral toxicity data for all compounds in the same species is not uniformly available in the literature.

Compound	Chemical Formula	Administration Route	Species	LD50 (Median Lethal Dose)	Reference(s)
Perrhenic Acid	HReO <sub>4</sub>	Oral	Rat	500 - 2000 mg/kg	[1][2]
Ammonium Perrhenate	NH <sub>4</sub> ReO <sub>4</sub>	Oral	Rat	> 2000 mg/kg	
Potassium Perrhenate	KReO <sub>4</sub>	Intraperitoneal	Rat	692 mg/kg	[3]
Rhenium Heptoxide	Re <sub>2</sub> O <sub>7</sub>	Oral	Rat	No data available	

Note: The oral LD50 for potassium perrhenate in rats was not available in the reviewed literature. The provided value is for the intraperitoneal route of administration, which may not be directly comparable to the oral route. For rhenium heptoxide, no quantitative LD50 data was found.

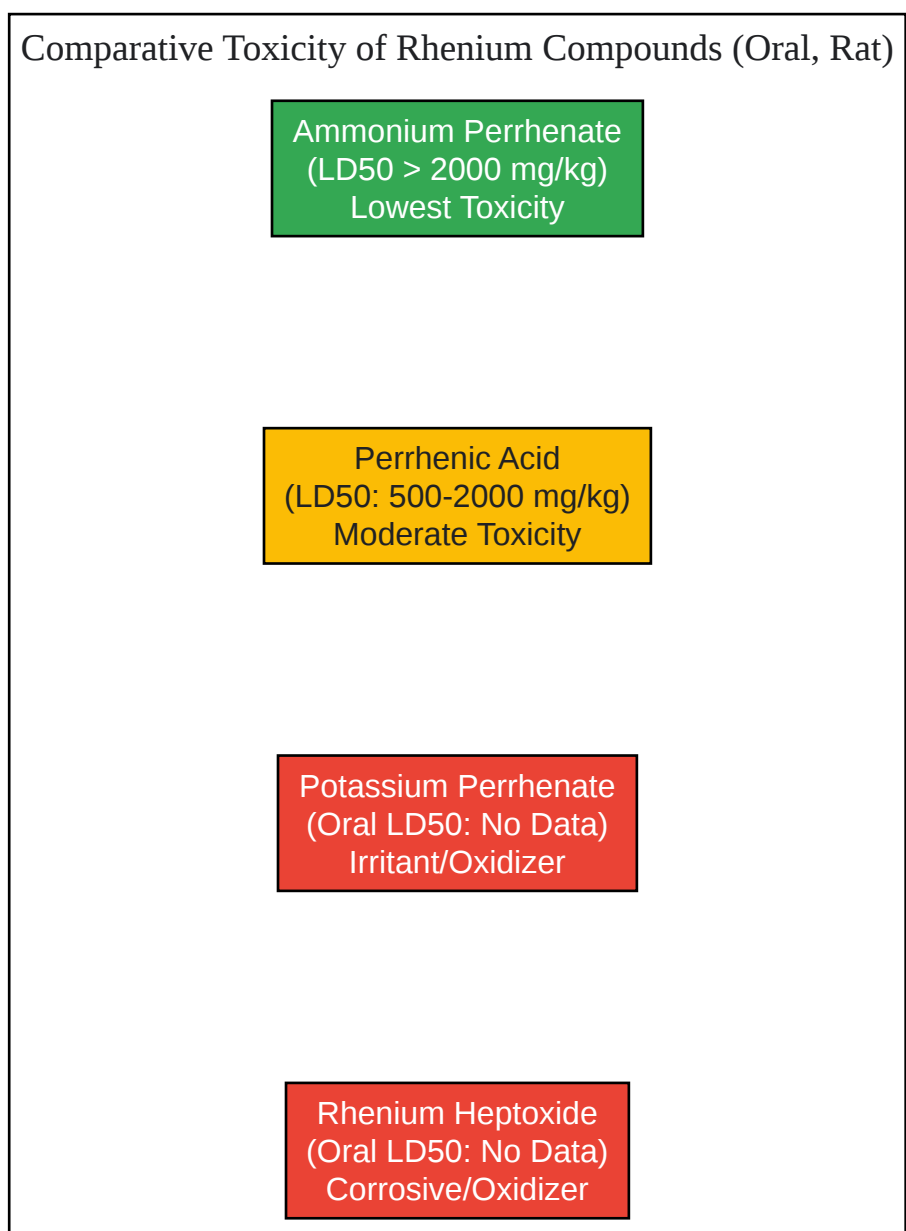
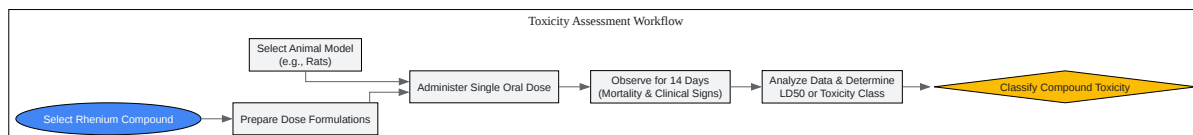
## Experimental Protocols

The acute oral toxicity data presented in this guide is primarily based on studies following protocols similar to the OECD Guideline 423: Acute Toxic Class Method. This method is a stepwise procedure with the use of a minimal number of animals to obtain sufficient information on the acute toxicity of a substance to enable its classification.

Summary of a Typical Acute Oral Toxicity Study (OECD 423):

- **Test Animals:** Healthy, young adult rodents (commonly rats), nulliparous and non-pregnant females are typically used. The animals are acclimatized to the laboratory conditions before the study.
- **Housing and Feeding:** Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with a standard laboratory diet and unlimited access to drinking water.

- **Dose Preparation and Administration:** The test substance is typically administered as a single oral dose via gavage. The volume of liquid administered is kept low, usually not exceeding 1 mL/100g of body weight for aqueous solutions.
- **Dose Levels:** The test is conducted in a stepwise manner using defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on available information about the substance.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after administration of the substance. Special attention is given to the first 24 hours.
- **Endpoint:** The test endpoint is the observation of mortality at different dose levels, which allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category for acute oral toxicity.



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